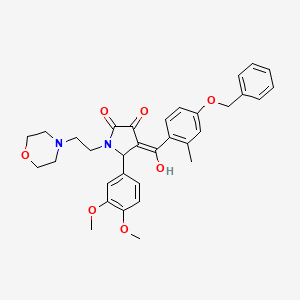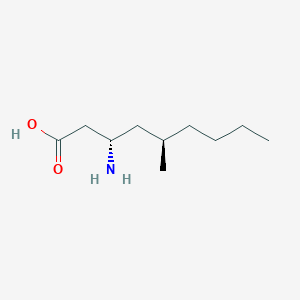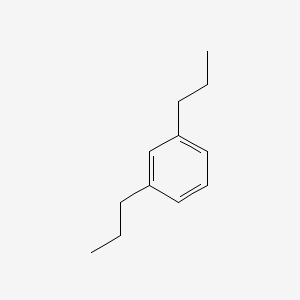
4-(4-(Benzyloxy)-2-methylbenzoyl)-5-(3,4-dimethoxyphenyl)-3-hydroxy-1-(2-morpholinoethyl)-1H-pyrrol-2(5H)-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
- The compound’s systematic name is quite lengthy, so let’s break it down. It consists of several functional groups:
- A pyrrole ring (1H-pyrrol-2(5H)-one) with a hydroxy group (3-hydroxy).
- A benzoyl group (4-(Benzyloxy)-2-methylbenzoyl) attached to the pyrrole ring.
- A dimethoxyphenyl group (5-(3,4-dimethoxyphenyl)).
- An ethylmorpholino group (1-(2-morpholinoethyl)).
- Overall, this compound is a complex heterocyclic structure with potential biological activity.
Métodos De Preparación
- Unfortunately, specific synthetic routes for this exact compound are not readily available in the literature. boronic esters are often synthesized via Suzuki-Miyaura cross-coupling reactions using boronic acids and halides.
- Industrial production methods would likely involve large-scale synthesis using established protocols.
Análisis De Reacciones Químicas
- The compound may undergo various reactions:
Oxidation: Oxidation of the alcohol group to a ketone or aldehyde.
Reduction: Reduction of the ketone or aldehyde group.
Substitution: Substitution reactions at the benzoyl or dimethoxyphenyl groups.
- Common reagents include oxidants (e.g., Jones reagent), reducing agents (e.g., NaBH₄), and nucleophiles (e.g., Grignard reagents).
- Major products depend on reaction conditions and regioselectivity.
Aplicaciones Científicas De Investigación
Chemistry: This compound could serve as a building block for more complex molecules due to its diverse functional groups.
Biology and Medicine: Investigate its potential as a drug candidate (e.g., anticancer, anti-inflammatory, or antimicrobial properties).
Industry: Explore applications in materials science or organic electronics.
Mecanismo De Acción
- Unfortunately, specific information on the mechanism of action for this compound is scarce. Further research would be needed to elucidate its targets and pathways.
Comparación Con Compuestos Similares
- Similar compounds might include other pyrrole derivatives, benzoyl-substituted molecules, or dimethoxyphenyl-containing compounds.
- Highlighting its uniqueness would require a detailed comparison with specific analogs.
Propiedades
Número CAS |
488732-72-5 |
|---|---|
Fórmula molecular |
C33H36N2O7 |
Peso molecular |
572.6 g/mol |
Nombre IUPAC |
(4E)-5-(3,4-dimethoxyphenyl)-4-[hydroxy-(2-methyl-4-phenylmethoxyphenyl)methylidene]-1-(2-morpholin-4-ylethyl)pyrrolidine-2,3-dione |
InChI |
InChI=1S/C33H36N2O7/c1-22-19-25(42-21-23-7-5-4-6-8-23)10-11-26(22)31(36)29-30(24-9-12-27(39-2)28(20-24)40-3)35(33(38)32(29)37)14-13-34-15-17-41-18-16-34/h4-12,19-20,30,36H,13-18,21H2,1-3H3/b31-29+ |
Clave InChI |
UWMHVHMFWIPGJZ-OWWNRXNESA-N |
SMILES isomérico |
CC1=C(C=CC(=C1)OCC2=CC=CC=C2)/C(=C\3/C(N(C(=O)C3=O)CCN4CCOCC4)C5=CC(=C(C=C5)OC)OC)/O |
SMILES canónico |
CC1=C(C=CC(=C1)OCC2=CC=CC=C2)C(=C3C(N(C(=O)C3=O)CCN4CCOCC4)C5=CC(=C(C=C5)OC)OC)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-[2-(Methylsulfanyl)ethyl]pyridine](/img/structure/B12009205.png)
![2-Butyl-3-methyl-1-(undecylamino)pyrido[1,2-a]benzimidazole-4-carbonitrile](/img/structure/B12009217.png)

![2-{(3Z)-3-[3-(2-chlorobenzyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]-2-oxo-2,3-dihydro-1H-indol-1-yl}-N-(4-ethoxyphenyl)acetamide](/img/structure/B12009227.png)


![N'-[(E)-(2,4-dihydroxyphenyl)methylidene]-2-{[5-(4-methoxyphenyl)-4-(4-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide](/img/structure/B12009241.png)
![N-(2-ethylphenyl)-2-{[3-(4-methoxyphenyl)-4-oxo-3,4-dihydroquinazolin-2-yl]sulfanyl}acetamide](/img/structure/B12009243.png)

![2-Phenylpyrrolo[2,1-a]isoquinoline](/img/structure/B12009251.png)
![17-(1,5-Dimethylhexyl)-3,5-dihydroxy-10,13-dimethylhexadecahydrocyclopenta[a]phenanthren-6-one](/img/structure/B12009254.png)
![1-Methoxy-3-[4-(2-methoxyphenyl)piperazin-1-yl]propan-2-ol](/img/structure/B12009261.png)
![3-(1H-benzotriazol-1-yl)-N'-[(1E)-1-(3,4-dichlorophenyl)ethylidene]propanehydrazide](/img/structure/B12009263.png)

